

# Technical Guide: 3-Bromo-4-fluoro-5-methylpyridine

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## Compound of Interest

Compound Name: 3-Bromo-4-fluoro-5-methylpyridine

CAS No.: 1211536-44-5

Cat. No.: B2801183

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## Identity & Physicochemical Profile

**3-Bromo-4-fluoro-5-methylpyridine** is a highly specialized trisubstituted pyridine intermediate. Its structural motif—possessing a halogenated core with orthogonal reactivity (Br vs. F)—makes it a critical building block in the synthesis of kinase inhibitors and complex heterocyclic scaffolds.

Property	Data
CAS Number	1211536-44-5
IUPAC Name	3-Bromo-4-fluoro-5-methylpyridine
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrFN
Molecular Weight	190.01 g/mol
SMILES	<chem>CC1=CN=CC(Br)=C1F</chem>
Appearance	Colorless to pale yellow oil or low-melting solid
Boiling Point	~210 °C (Predicted @ 760 mmHg)
Density	~1.6 g/cm <sup>3</sup> (Predicted)
Solubility	Soluble in DCM, THF, Ethyl Acetate; slightly soluble in water.[1][2][3][4]
Storage	2–8°C, under inert atmosphere (Ar/N <sub>2</sub> ). Light sensitive.

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*Critical Note on Isomerism: Do not confuse this compound with its isomer, 3-Bromo-5-fluoro-4-methylpyridine (CAS 1211517-76-8). The position of the fluorine atom (C4 vs. C5) drastically alters the reactivity profile, specifically regarding Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar).[5]*

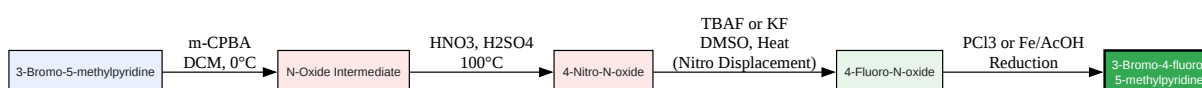
## Synthetic Pathways

The synthesis of **3-Bromo-4-fluoro-5-methylpyridine** is non-trivial due to the directing effects of the pyridine nitrogen. Direct halogenation of 3-methylpyridine typically yields mixtures. The most authoritative and regioselective route utilizes N-oxide activation to install the functionality at the C4 position.

## Route A: The N-Oxide Functionalization Strategy

This pathway leverages the para-directing nature of the N-oxide moiety to install a nitro group at C4, which acts as a leaving group for fluorination.

- Oxidation: 3-Bromo-5-methylpyridine is oxidized to its N-oxide using m-CPBA.
- Nitration: Electrophilic nitration occurs exclusively at the C4 position (gamma to nitrogen) due to the activation by the N-oxide.
- Fluorination (S<sub>N</sub>Ar): The nitro group at C4 is highly labile and is displaced by a fluoride source (e.g., TBAF or KF/18-crown-6).
- Deoxygenation: The N-oxide is reduced using PCl<sub>3</sub> or Fe/AcOH to restore the pyridine core.



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Figure 1: Step-wise synthesis via N-oxide activation. This route ensures high regioselectivity for the C4-position.

## Alternative Route: Directed Ortho Metalation (DoM)

For small-scale discovery chemistry, a DoM approach may be employed using 3-fluoro-5-methylpyridine (if available) or 3-bromo-5-methylpyridine.

- Protocol: Treatment of 3-bromo-5-methylpyridine with LDA at -78°C typically lithiates the C4 position (the "nested" position between Br and Me).
- Quench: Trapping the lithio-species with an electrophilic fluorine source (e.g., NFSI) yields the target.
- Note: This route requires strict cryogenic conditions to prevent "halogen dance" side reactions.

## Reactivity & Applications in Drug Discovery

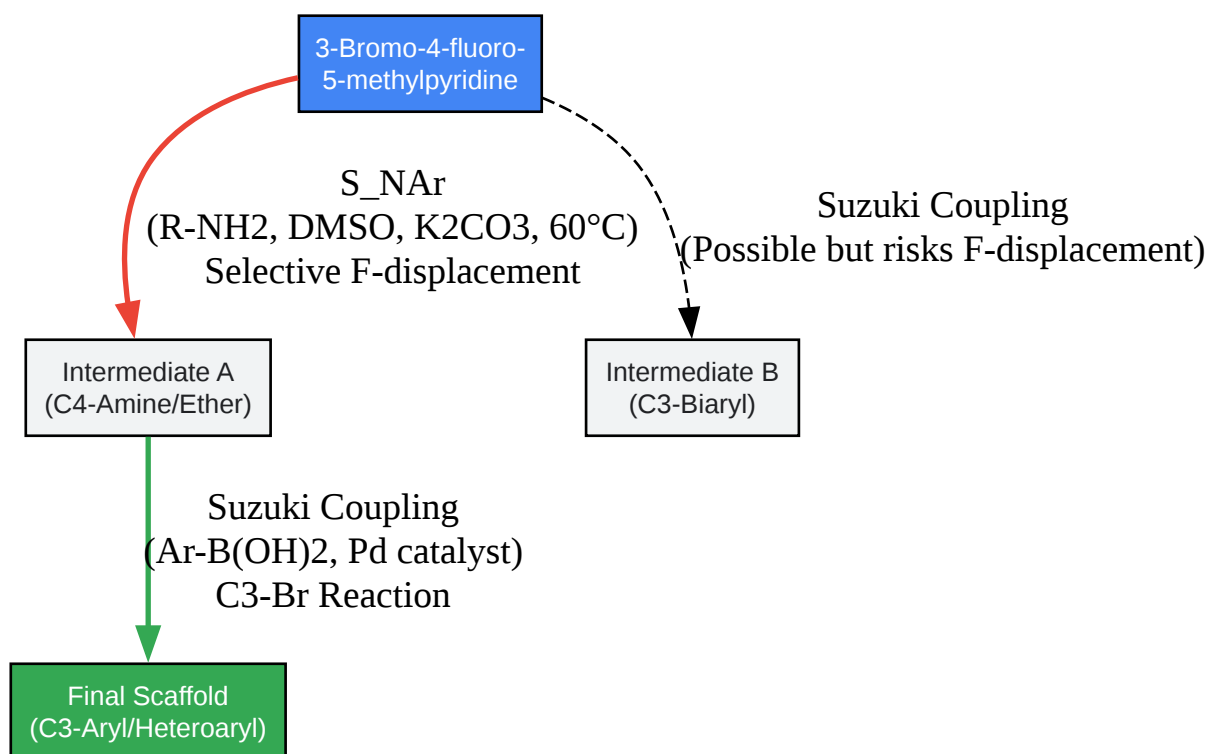
The core value of **3-Bromo-4-fluoro-5-methylpyridine** lies in its orthogonal reactivity. It serves as a bifunctional scaffold where the C3-Bromine and C4-Fluorine allow for sequential, selective functionalization.

### Reactivity Logic

- **C4-Fluorine (SNAr "Hotspot"):** The fluorine at C4 is activated by the pyridine nitrogen (and inductively by the C3-Br). It is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, alkoxides, or thiols.
  - Application: Introduction of solubilizing groups (e.g., piperazines) or hinge-binding motifs.
- **C3-Bromine (Cross-Coupling Handle):** The bromine atom remains intact during mild SNAr conditions at C4. Once the C4 position is derivatized, the C3-Br serves as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
  - Application: Extension of the carbon skeleton to access hydrophobic pockets in protein targets.

### Experimental Workflow: Sequential Functionalization

The following diagram illustrates the standard medicinal chemistry workflow for this scaffold.



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Figure 2: The "S<sub>N</sub>Ar First" strategy is preferred to avoid side reactions at the labile C4-F bond during metal catalysis.

## Handling & Safety Protocols

As a halogenated pyridine, this compound poses specific hazards.

- Hazards: Skin and eye irritant (H315, H319). Potential respiratory irritant (H335).
- Handling:
  - Glove Selection: Use Nitrile (minimum 0.11 mm thickness) for splash protection. For prolonged handling, use Laminate film (Silver Shield).
  - Quenching S<sub>N</sub>Ar Reactions: Reactions involving this core and amines often generate HF salts. Quench with saturated NaHCO<sub>3</sub> or aqueous NaOH to neutralize.
- Storage: Store under Argon. The C-Br bond can be light-sensitive over long periods; amber vials are mandatory.

## References

- Chemical Identity & CAS Registry. PubChem Compound Summary for CID 72214008 (Isomer Analogues) & CAS 1211536-44-5.
- General Synthesis of 4-Functionalized Pyridines via N-Oxides. Journal of Organic Chemistry.
- Regioselective Lithiation of Halopyridines. Schlosser, M. et al. Tetrahedron Letters.
- Commercial Availability & Spectra. BLD Pharm / Fluorochem Catalog Entries for CAS 1211536-44-5.

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## Sources

- [1. prepchem.com](https://www.prepchem.com) [prepchem.com]
- [2. rsc.org](https://www.rsc.org) [rsc.org]
- [3. PubChemLite - 3-bromo-5-fluoro-4-methylpyridine \(C6H5BrFN\)](https://pubchemlite.lcsb.uni.lu) [pubchemlite.lcsb.uni.lu]
- [4. PubChemLite - 3-bromo-4-fluoro-5-methylpyridine \(C6H5BrFN\)](https://pubchemlite.lcsb.uni.lu) [pubchemlite.lcsb.uni.lu]
- [5. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
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